molecular formula C22H20N2O2S2 B11219862 4-benzyl-3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

4-benzyl-3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11219862
M. Wt: 408.5 g/mol
InChI Key: YUVXDBHOBWVHPI-UHFFFAOYSA-N
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Description

4-BENZYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE is a complex organic compound belonging to the benzothiadiazine family This compound is characterized by its unique structure, which includes a benzyl group and a methylbenzylsulfanyl group attached to a benzothiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 2-aminobenzenesulfonamide, with a carbonyl compound under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzothiadiazine intermediate with benzyl chloride in the presence of a base, such as sodium hydroxide.

    Attachment of the Methylbenzylsulfanyl Group: The final step involves the introduction of the methylbenzylsulfanyl group. This can be achieved by reacting the benzylated benzothiadiazine intermediate with 3-methylbenzyl mercaptan under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Benzyl chloride, sodium hydroxide, and various nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfur-containing derivatives.

    Substitution: Various substituted benzothiadiazine derivatives.

Scientific Research Applications

4-BENZYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving sulfur-containing compounds.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-BENZYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 4-BENZYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE exhibits unique structural features, such as the presence of both benzyl and methylbenzylsulfanyl groups. These features contribute to its distinct chemical properties and potential applications. While similar compounds may share some pharmacological activities, the specific arrangement of functional groups in this compound can lead to different biological effects and applications.

Properties

Molecular Formula

C22H20N2O2S2

Molecular Weight

408.5 g/mol

IUPAC Name

4-benzyl-3-[(3-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C22H20N2O2S2/c1-17-8-7-11-19(14-17)16-27-22-23-28(25,26)21-13-6-5-12-20(21)24(22)15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3

InChI Key

YUVXDBHOBWVHPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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